molecular formula C25H20N2O2S B2494362 (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide CAS No. 865174-49-8

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide

Cat. No.: B2494362
CAS No.: 865174-49-8
M. Wt: 412.51
InChI Key: ZSWWPCZCBZLNOH-QPLCGJKRSA-N
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Description

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide typically involves the condensation of 3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine with 4-benzoylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide is studied for its potential as a ligand in coordination chemistry and as a building block for more complex organic molecules.

Biology

Biologically, this compound has shown promise in antimicrobial studies, particularly against drug-resistant bacterial strains. Its ability to inhibit bacterial cell division makes it a candidate for new antibiotic development .

Medicine

In medicinal chemistry, derivatives of benzothiazole are explored for their anticancer properties. This compound, in particular, is being investigated for its potential to inhibit specific cancer cell lines by interfering with cellular pathways .

Industry

Industrially, the compound can be used in the development of new materials with specific electronic properties, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide involves its interaction with molecular targets such as enzymes or receptors. For instance, its antibacterial activity is attributed to the inhibition of the FtsZ protein, which is crucial for bacterial cell division . This inhibition disrupts the formation of the Z-ring, leading to cell death.

Properties

IUPAC Name

4-benzoyl-N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2S/c1-3-15-27-21-14-9-17(2)16-22(21)30-25(27)26-24(29)20-12-10-19(11-13-20)23(28)18-7-5-4-6-8-18/h3-14,16H,1,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWWPCZCBZLNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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